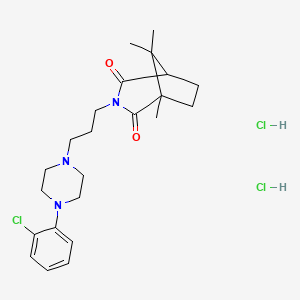
3-Azabicyclo(3.2.1)octane-2,4-dione, 3-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-1,8,8-trimethyl-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Azabicyclo(3.2.1)octane-2,4-dione, 3-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-1,8,8-trimethyl-, dihydrochloride is a complex organic compound with potential applications in various fields of science and industry. This compound features a bicyclic structure with multiple functional groups, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo(3.2.1)octane-2,4-dione, 3-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-1,8,8-trimethyl-, dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the bicyclic core, followed by the introduction of the piperazine and chlorophenyl groups. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may serve as a ligand for studying receptor interactions or as a probe for investigating cellular processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties, such as acting as a drug candidate for treating specific diseases.
Industry
In industry, this compound may find applications in the development of new materials, catalysts, or chemical processes.
作用机制
The mechanism by which 3-Azabicyclo(3.2.1)octane-2,4-dione, 3-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-1,8,8-trimethyl-, dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to specific physiological responses.
相似化合物的比较
Similar Compounds
- 3-Azabicyclo(3.2.1)octane derivatives
- Piperazine derivatives
- Chlorophenyl-containing compounds
Uniqueness
The uniqueness of this compound lies in its combination of a bicyclic core with piperazine and chlorophenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
90619-45-7 |
|---|---|
分子式 |
C23H34Cl3N3O2 |
分子量 |
490.9 g/mol |
IUPAC 名称 |
3-[3-[4-(2-chlorophenyl)piperazin-1-yl]propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione;dihydrochloride |
InChI |
InChI=1S/C23H32ClN3O2.2ClH/c1-22(2)17-9-10-23(22,3)21(29)27(20(17)28)12-6-11-25-13-15-26(16-14-25)19-8-5-4-7-18(19)24;;/h4-5,7-8,17H,6,9-16H2,1-3H3;2*1H |
InChI 键 |
OSECKYPMKPFLNI-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC1(C(=O)N(C2=O)CCCN3CCN(CC3)C4=CC=CC=C4Cl)C)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


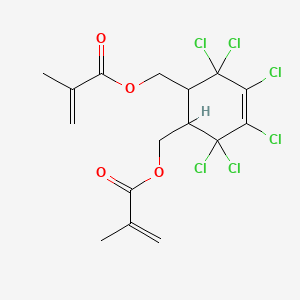

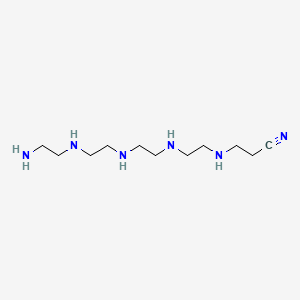
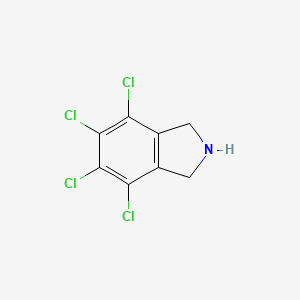
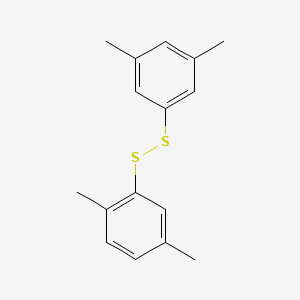
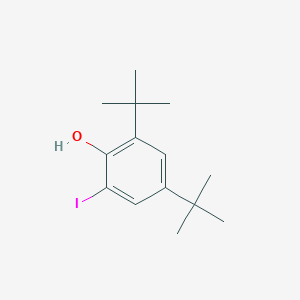
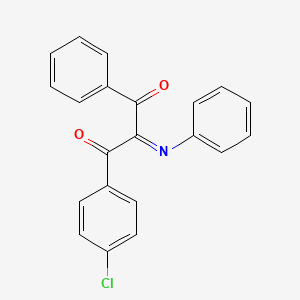
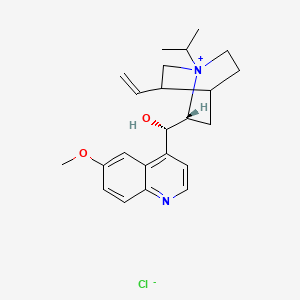

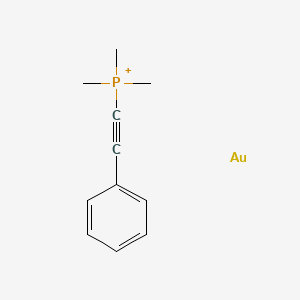
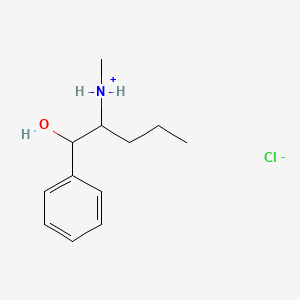
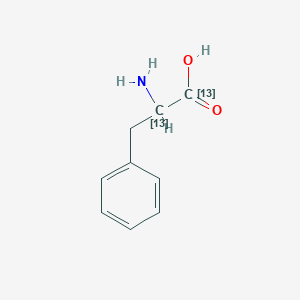
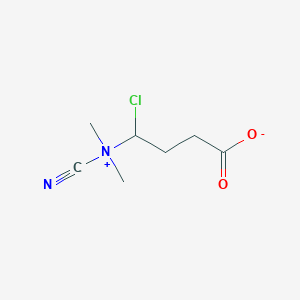
![4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine](/img/structure/B13784296.png)
